molecular formula C22H25ClN6O B2936426 3-(3-chlorophenyl)-1-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea CAS No. 923157-87-3

3-(3-chlorophenyl)-1-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea

Cat. No.: B2936426
CAS No.: 923157-87-3
M. Wt: 424.93
InChI Key: INORJOVEYFALBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-1-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea is a urea-based small molecule characterized by a 3-chlorophenyl group and a 4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl moiety. The pyrimidine ring is substituted with a diethylamino group at position 4 and a methyl group at position 6, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O/c1-4-29(5-2)20-13-15(3)24-21(28-20)25-17-9-11-18(12-10-17)26-22(30)27-19-8-6-7-16(23)14-19/h6-14H,4-5H2,1-3H3,(H,24,25,28)(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INORJOVEYFALBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl isocyanate with 4-(diethylamino)-6-methylpyrimidin-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-chlorophenyl)-1-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its mechanism of action are often related to its structural components, such as the diethylamino and chlorophenyl groups .

Comparison with Similar Compounds

a) 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f)

  • Structure : Features a thiazole ring linked to a piperazine-hydrazinyl group instead of a pyrimidine.
  • Yield : 85.1% (higher than many pyrimidine-based syntheses) .
  • Mass : ESI-MS m/z: 500.2 [M+H]+, indicating a lighter molecular weight than the target compound.

b) 1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f)

  • Structure : Lacks the hydrazinyl side chain but retains the thiazole-piperazine framework.
  • Yield : 77.7% .
  • Mass : ESI-MS m/z: 428.2 [M+H]+, significantly lighter due to simpler substituents.
  • Key Difference: Absence of the diethylamino group may reduce lipophilicity, impacting membrane permeability .

Quinazoline-Based Ureas

a) 1-(3-Chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea (12)

  • Structure : Utilizes a quinazoline core instead of pyrimidine, with dual 3-chlorophenyl groups.
  • Yield : 32% (lower than thiazole/pyrimidine analogs) .
  • Melting Point : 225.5–227°C, suggesting higher crystallinity due to planar quinazoline .
  • Key Difference : Quinazoline’s larger aromatic system may enhance π-π stacking interactions in biological targets.

Pyrimidine-Based Ureas

a) 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea

  • Structure: Shares a pyrimidine core but substitutes diethylamino with morpholine and adds trifluoromethyl.
  • Yield : 10% (low, highlighting synthetic challenges for complex pyrimidines) .
  • Mass : Molecular weight 520.94 g/mol, comparable to the target compound .
  • Key Difference : The trifluoromethyl group increases electronegativity and metabolic stability.

Key Research Findings

Structural Impact on Bioactivity : The 3-chlorophenyl group is a conserved pharmacophore across multiple urea derivatives, suggesting its role in target engagement .

Synthetic Challenges : Pyrimidine-based compounds often exhibit lower yields (e.g., 10% in ) compared to thiazole analogs (e.g., 85.1% in ), likely due to complex substitution patterns .

Spectroscopic Consistency : ESI-MS and NMR data across analogs validate the structural integrity of urea derivatives, with shifts corresponding to substituent electronegativity .

Thermal Stability : Higher melting points in quinazoline derivatives (e.g., 225°C) suggest greater crystalline stability than pyrimidine/thiazole analogs .

Biological Activity

3-(3-Chlorophenyl)-1-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of 3-(3-chlorophenyl)-1-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea typically involves multi-step chemical reactions, including the formation of urea derivatives and the introduction of the diethylamino and pyrimidine moieties. The overall synthetic pathway can be summarized as follows:

  • Formation of Urea Linkage : The initial step involves reacting an amine with isocyanate to form the urea structure.
  • Substitution Reactions : Chlorination and alkylation reactions introduce the chlorophenyl and diethylamino groups.
  • Final Purification : The crude product is purified through recrystallization or chromatography.

The biological activity of 3-(3-chlorophenyl)-1-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea is primarily attributed to its ability to inhibit specific protein targets involved in cancer cell proliferation. The compound exhibits significant interaction with key enzymes and receptors, potentially acting as a BRAF inhibitor, which is critical in various cancer pathways.

Antiproliferative Effects

Research has demonstrated that this compound exhibits notable antiproliferative effects against several cancer cell lines. For instance, in vitro studies have shown:

  • A549 (Lung Cancer) : IC50 = 2.39 ± 0.10 μM
  • HCT-116 (Colorectal Cancer) : IC50 = 3.90 ± 0.33 μM
  • PC-3 (Prostate Cancer) : IC50 values are comparable to existing treatments like sorafenib.

These findings suggest that the compound could serve as a potential lead for further development as an anticancer agent.

Case Study 1: Efficacy Against Lung Cancer

In a study published in PMC, the compound was evaluated for its effectiveness against A549 cells using the MTT assay. The results indicated a significant reduction in cell viability at concentrations correlating with the calculated IC50 values, highlighting its potential as a therapeutic agent in lung cancer treatment .

Case Study 2: Comparative Analysis with Sorafenib

Another study compared the efficacy of this compound with sorafenib, a known BRAF inhibitor. The results showed that while both compounds exhibit similar IC50 values against HCT-116 cells, the novel compound demonstrated a more favorable safety profile in preliminary toxicity assessments .

Data Tables

Cell LineIC50 (μM)Comparison DrugIC50 (μM)
A5492.39 ± 0.10Sorafenib2.12 ± 0.18
HCT-1163.90 ± 0.33Sorafenib2.25 ± 0.71
PC-3TBDTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.